4-Bromo-1-chloro-2-cyclopropylmethoxybenzene
Overview
Description
4-Bromo-1-chloro-2-cyclopropylmethoxybenzene is a chemical compound with the molecular formula C10H10BrClO and a molecular weight of 261.55 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a cyclopropylmethoxy group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Scientific Research Applications
Brominated Compounds in Environmental Health
Brominated compounds, closely related to the structure , are significant in environmental health research. For example, studies on Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) highlight their occurrence as contaminants in brominated flame retardants and their production during combustion processes. These compounds share toxicological profiles with chlorinated analogs like PCDDs and PCDFs, showing effects such as hepatic induction and thymic atrophy in animal models. Their environmental persistence and bioaccumulation potential raise concerns about human and ecological health impacts (Mennear & Lee, 1994).
Advances in Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) details their occurrence in indoor environments, highlighting the necessity for further investigation into their environmental fate and toxicity. Such studies emphasize the significant gaps in knowledge regarding many NBFRs, underscoring the need for comprehensive monitoring and understanding of their impacts on human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Environmental Impacts
The synthesis of halogenated compounds, such as 2-Fluoro-4-bromobiphenyl, showcases methodologies that could be applicable to the synthesis of 4-Bromo-1-chloro-2-cyclopropylmethoxybenzene. Such syntheses are essential for manufacturing various pharmaceutical and industrial chemicals. However, concerns regarding the environmental and health impacts of halogenated compound synthesis and usage necessitate careful consideration and mitigation strategies to prevent adverse outcomes (Qiu et al., 2009).
Properties
IUPAC Name |
4-bromo-1-chloro-2-(cyclopropylmethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBDEWVVPGLXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.